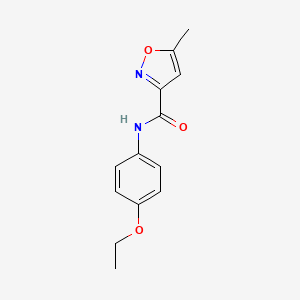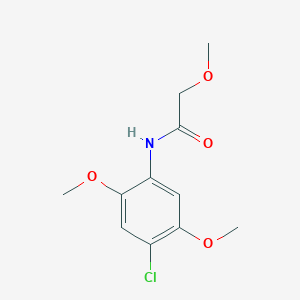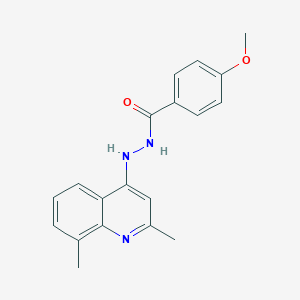![molecular formula C23H23N7O7 B5770544 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/structure/B5770544.png)
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is a complex organic compound with a molecular formula of C24H25N7O7. This compound is notable for its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Substitution Reactions: The hydroxyl and methoxyphenoxy groups are introduced through nucleophilic substitution reactions.
Hydrazone Formation: The hydrazinyl group is introduced by reacting the purine derivative with hydrazine and subsequently forming the hydrazone with 4-nitrobenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxyphenoxy groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur at the purine core and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydroxyl and methoxyphenoxy groups.
Reduction: Amino derivatives of the nitro group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s potential interactions with biomolecules such as proteins and nucleic acids can be studied. Its hydrazone moiety may allow it to act as a ligand for certain enzymes or receptors.
Medicine
The compound may have potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug modification and optimization.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydrazone moiety may allow it to form reversible covalent bonds with target proteins, modulating their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is unique due to the presence of the nitrophenyl hydrazone moiety. This functional group may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O7/c1-28-20-19(21(32)26-23(28)33)29(12-16(31)13-37-18-9-7-17(36-2)8-10-18)22(25-20)27-24-11-14-3-5-15(6-4-14)30(34)35/h3-11,16,31H,12-13H2,1-2H3,(H,25,27)(H,26,32,33)/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBFPGGKMWMCNV-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![3-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyrazin-2-amine](/img/structure/B5770495.png)
![N~1~-(4-CHLOROPHENYL)-2-{[5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5770502.png)



![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![2-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5770531.png)
![1-[(4-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE](/img/structure/B5770550.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)

![4-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]thiomorpholine](/img/structure/B5770562.png)
